
チモサポニンA-III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Timosaponin AIII (Timo AIII) is a steroidal saponin derived from the rhizomes of Anemarrhena asphodeloides Bunge, demonstrating a wide range of pharmacological activities . Research highlights its potential as a therapeutic agent due to its anti-cancer, anti-inflammatory, and anti-neuronal disorder effects . This article aims to provide a detailed overview of the applications of Timo AIII, supported by research findings from verified sources.
Scientific Research Applications
Timo AIII has garnered attention for its diverse applications in scientific research, particularly in cancer research, inflammation, and neuronal disorders .
Anti-Cancer Activity
Timo AIII exhibits significant anti-cancer effects across various cancer types, including hepatocellular carcinoma, breast cancer, melanoma, osteosarcoma, and lung cancer .
- Mechanisms of Action
- Apoptosis Induction: Timo AIII induces cell apoptosis by regulating caspase 3, caspase 7, and PARP expressions in osteosarcoma and triggers cellular apoptosis in pancreatic cancer cells .
- Cell Cycle Arrest: In non-small-cell lung cancer cells, Timo AIII induces cell cycle arrest at the G0/G1 phase .
- Autophagy Activation: TAIII can activate autophagy, which is a process where cells degrade unnecessary or dysfunctional components, in T-cell acute lymphoblastic leukemia cells .
- Inhibition of Cell Migration: Timo AIII inhibits melanoma cell migration by suppressing COX-2 and NF-κB . It also disrupts cell-extracellular matrix interactions by inhibiting the internalization of cell surface proteins like integrins .
- Ferroptosis Promotion: Tim-AIII can promote ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation, in non-small-cell lung cancer cells .
- Targets: Identified pharmacological targets of Timo AIII include VEGFR, XIAP, BMI1, thromboxane A2 receptor, mTOR, NF-κB, COX-2, MMPs, and acetylcholinesterase .
Anti-Inflammatory Activity
Timo AIII has demonstrated anti-inflammatory benefits, which are beneficial in treating various diseases .
- UVB-Induced Inflammation: TA-III protects skin cells from UVB-induced inflammatory responses and DNA injury by inhibiting inflammatory factors .
- Targets: It suppresses the activation of mitogen-activated protein kinase (MAPK) signaling, activator protein-1 (AP-1), and nuclear factor kappa B (NF-κB), preventing the overexpression of TNF-α, IL-6, and COX-2 in human epidermal keratinocytes cells .
Other Activities
Additional bioactivities credited to Timosaponin A-III include controlling hyperglycemia, improving learning and memory, suppressing allergic reactions, and restraining platelet aggregation .
Data Table: Summary of Pharmacological Activities of Timosaponin AIII
Activity | Cancer Type | Mechanism of Action |
---|---|---|
Anti-cancer | Hepatocellular carcinoma, breast cancer, melanoma, osteosarcoma, lung cancer, pancreatic cancer, leukemia | Induces apoptosis, cell cycle arrest, autophagy, inhibits cell migration, disrupts cell-ECM interactions, promotes ferroptosis |
Anti-inflammatory | Skin cells (UVB-induced) | Inhibits inflammatory factors, suppresses MAPK signaling, AP-1, and NF-κB activation, prevents overexpression of TNF-α, IL-6, and COX-2 |
Other Bioactivities | N/A | Controls hyperglycemia, improves learning and memory, suppresses allergic reactions, restrains platelet aggregation |
Case Studies
- Melanoma Metastasis Inhibition: In vivo studies have shown that Timo AIII treatment significantly reduces the total number of metastatic nodules in the mouse lung and improves histological alterations in B16-F10-injected C57BL/6 mice .
- UVB Protection in Skin Cells: TA-III prevents UVB-mediated formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG), activates DNA repair enzymes, and cell cycle arrest genes, suggesting its potential as a photoprotective agent .
- Hepatotoxicity: Studies on rats showed that TA3 can induce liver injury by increasing ROS generation and reducing the expression of bile acid transporters .
作用機序
フィリフェリンBは、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Timosaponin A-III has been found to interact with various enzymes and proteins. It inhibits U46619-induced rat platelet aggregation, showing superior selectivity for the thromboxane prostaglandin (TP) receptor . It also targets Gq-mediated PLC/PKC signaling from the TP receptor .
Cellular Effects
Timosaponin A-III has significant effects on various types of cells and cellular processes. It inhibits the viability of Jurkat cells in a time- and dose-dependent manner, and induces apoptosis of Jurkat cells . It also inhibits UVB-induced cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) transcription level and protein expression in a dose-dependent manner .
Molecular Mechanism
Timosaponin A-III exerts its effects at the molecular level through various mechanisms. It induces autophagy in HeLa cells followed by apoptotic cell death . It also reverses multi-drug resistance in human chronic myelogenous leukemia K562/ADM cells via downregulation of MDR1 and MRP1 expression by inhibiting the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
Over time, Timosaponin A-III exhibits a reversal effect on the drug resistance of K562/ADM cells . It also induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects .
Dosage Effects in Animal Models
In animal models, Timosaponin A-III has shown to reduce body weight gain and food intake, improve glucose tolerance, lipid profiles, and mitigate hepatic steatosis . It also prolonged tail bleeding time, reduced the mortality of animals with acute pulmonary thromboembolism, and significantly reduced venous thrombus weight .
Metabolic Pathways
Timosaponin A-III is involved in various metabolic pathways. It inhibits the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin kinase pathway . It also preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor .
Transport and Distribution
Timosaponin A-III is transported and distributed within cells and tissues. It has low permeability and solubility, which may limit its application .
準備方法
合成経路と反応条件
フィリフェリンBは、アネマルレナ・アスパデロイデス(Anemarrhena asphodeloides)の根茎からの抽出および精製によって合成できます 。 このプロセスには、いくつかのステップが含まれます。
抽出: 乾燥した根茎を細かく粉砕し、メタノールまたはエタノールを使用して溶媒抽出を行います。
精製: 粗抽出物は、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製されます.
工業生産方法
フィリフェリンBの工業生産には、大規模な抽出と精製プロセスが含まれます。 根茎は収穫され、乾燥され、バルクで処理されます。 工業用グレードの溶媒を使用して溶媒抽出を行い、続いて大規模なクロマトグラフィー精製を行います 。 最終製品は、純度と一貫性を確保するために、品質管理措置が施されます。
化学反応の分析
反応の種類
フィリフェリンBは、以下を含むさまざまな化学反応を起こします。
酸化: フィリフェリンBは酸化されて、さまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン、アルキル化剤。
生成される主な生成物
これらの反応から生成される主な生成物には、フィリフェリンBの酸化、還元、および置換された誘導体が含まれ、それぞれ独自の生物活性を持っています .
科学研究の応用
フィリフェリンBは、幅広い科学研究の応用を持っています。
類似化合物との比較
フィリフェリンBは、その特異的な生物活性と分子構造により、ステロイドサポニンの中で独特です。 類似の化合物には、以下が含まれます。
チモサポニンA-I: 同様の抗腫瘍および神経保護効果を持つ別のステロイドサポニン.
チモサポニンB-II: 抗炎症および抗糖尿病作用で知られています.
サルササポゲニン: フィリフェリンBのアグリコン部分であり、さまざまな生物活性も示しています.
フィリフェリンBは、強力な抗腫瘍活性と、癌細胞で選択的にオートファジーとアポトーシスを誘導する能力が注目されています .
特性
CAS番号 |
41059-79-4 |
---|---|
分子式 |
C39H64O13 |
分子量 |
740.9 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |
InChIキー |
MMTWXUQMLQGAPC-VDEILISOSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
異性体SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
timosaponin A3 timosaponin AIII |
製品の起源 |
United States |
Q1: What are the primary molecular targets of Timosaponin A-III?
A1: Research suggests that Timosaponin A-III interacts with multiple cellular targets, including:
- Sterol regulatory element-binding protein-1 (SREBP-1): Timosaponin A-III inhibits SREBP-1 activation, leading to reduced expression of fatty acid synthases (FASN and ACC), ultimately controlling the growth of pancreatic cancer cells. []
- PI3K/Akt/mTOR Pathway: Timosaponin A-III has been shown to inhibit the PI3K/Akt/mTOR pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. This inhibition has been observed in various cancer cell lines, including human chronic myelogenous leukemia (CML) cells and T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells. [, ]
- Nuclear factor-κB (NF-κB) and p38 Signaling: Studies indicate that Timosaponin A-III can inhibit the activation of NF-κB and p38 signaling pathways in TNF-α stimulated microglia and neuroblastoma cells, suggesting potential therapeutic benefits for neurodegenerative diseases associated with inflammation. []
Q2: How does Timosaponin A-III induce autophagy?
A2: Timosaponin A-III induces autophagy through a distinct mechanism compared to conventional inducers like rapamycin. It stimulates the formation of large autophagic vacuoles enriched with endosomal membranes, multivesicular bodies, and cholesterol. These vacuoles effectively capture ubiquitinated proteins, promoting the clearance of protein aggregates, particularly in cells with impaired proteasome function. []
Q3: What is the role of Timosaponin A-III in apoptosis?
A3: Timosaponin A-III induces apoptosis in various cancer cell lines through multiple mechanisms. These include cell cycle arrest at G0/G1 and G2/M phases, downregulation of cell cycle regulatory proteins (cyclin A, cyclin B1, CDK2, CDK4), and activation of caspases. Additionally, it promotes the expression of pro-apoptotic protein Bax while suppressing anti-apoptotic Bcl-2. [, , ]
Q4: Does Timosaponin A-III influence drug resistance in cancer cells?
A4: Yes, Timosaponin A-III has shown potential in reversing multi-drug resistance (MDR) in human CML K562/ADM cells. It achieves this by downregulating the expression and function of drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). This downregulation is linked to the inhibition of the PI3K/Akt signaling pathway. []
Q5: What is the molecular formula and weight of Timosaponin A-III?
A5: Timosaponin A-III has a molecular formula of C45H76O17 and a molecular weight of 897.06 g/mol. []
Q6: What are the key structural features of Timosaponin A-III?
A6: Timosaponin A-III is a steroidal saponin with a spirostane-type structure. It consists of a sarsasapogenin aglycone linked to a disaccharide moiety composed of glucose and galactose. The sugar chain is attached at the C-3 position of the aglycone. [, ]
Q7: What is the bioavailability of Timosaponin A-III?
A7: Timosaponin A-III exhibits low oral bioavailability, estimated to be around 9.18% in rats. This low bioavailability is attributed to its poor permeability and solubility. []
Q8: How is Timosaponin A-III absorbed and distributed in the body?
A8: Timosaponin A-III demonstrates low permeability across intestinal segments, suggesting limited absorption. Its transport is significantly influenced by P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from cells. []
Q9: What are the preclinical findings supporting the anticancer potential of Timosaponin A-III?
A9: Preclinical studies have shown that Timosaponin A-III exhibits anticancer effects in various cancer cell lines, including colon, pancreatic, and leukemia cells. These effects are mediated through multiple mechanisms such as:* Inhibition of cell proliferation: Timosaponin A-III effectively inhibits the growth of various cancer cell lines, including human colorectal cancer HCT-15 cells and pancreatic cancer BxPC-3 cells. [, ]* Induction of apoptosis: Timosaponin A-III triggers apoptosis in cancer cells, leading to their programmed death. This has been demonstrated by increased DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins. [, ]* Suppression of tumor growth in vivo: In animal models, Timosaponin A-III significantly reduced tumor growth in athymic nude mice implanted with human colorectal cancer HCT-15 cells, without causing significant toxicity. []
Q10: What evidence supports the anti-diabetic potential of Timosaponin A-III?
A10: Research suggests that Timosaponin A-III might have anti-diabetic effects through these mechanisms:
- Stimulation of GLP-1 Secretion: In NCI-H716 cells, Timosaponin A-III stimulates the release of glucagon-like peptide 1 (GLP-1) by activating protein kinase A catalytic subunit (PKAc) and 5′-AMP-activated protein kinase (AMPK). []
- Inhibition of Lipid Accumulation: Timosaponin A-III effectively reduces lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in addressing obesity. []
- Improvement in Glucose Tolerance and Lipid Profiles: In high-fat diet (HFD)-induced mice, Timosaponin A-III administration significantly reduced body weight gain, improved glucose tolerance, and improved lipid profiles, indicating its potential in managing obesity and diabetes. []
Q11: Are there any preclinical studies demonstrating the neuroprotective effects of Timosaponin A-III?
A11: While more research is needed, studies using rat serum containing Timosaponin A-III have shown potential in protecting PC12 cells from amyloid beta-protein (Aβ)-induced neurotoxicity. This protection is thought to be partially mediated through the mitogen-activated protein kinase (MAPK) and estrogen receptor pathways. [, ]
Q12: How stable is Timosaponin A-III under different storage conditions?
A12: While specific data on the stability of Timosaponin A-III under various conditions is limited in the provided research, steroidal saponins are generally susceptible to degradation under conditions of high temperature, humidity, and acidic pH. Further research is required to fully characterize its stability profile.
Q13: Are there any formulation strategies to enhance the bioavailability of Timosaponin A-III?
A13: The low bioavailability of Timosaponin A-III due to poor solubility and permeability necessitates the development of improved drug delivery systems. Potential strategies to enhance its bioavailability include:
Q14: What analytical techniques are commonly used for the identification and quantification of Timosaponin A-III?
A14: Several analytical methods have been employed for the analysis of Timosaponin A-III, including:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detection (ELSD), and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of Timosaponin A-III in plant extracts and biological samples. [, , , , , , ]
- Ultra-high performance liquid chromatography (UHPLC): UHPLC, offering higher resolution and sensitivity compared to conventional HPLC, has been increasingly utilized for the analysis of Timosaponin A-III, particularly in complex matrices. [, ]
- Mass spectrometry (MS): MS techniques, such as triple quadrupole MS (QqQ-MS) and quadrupole time-of-flight MS (Q-TOF-MS), provide accurate mass measurements and fragmentation patterns, enabling the structural characterization and confirmation of Timosaponin A-III. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。